molecular formula C11H12O6 B13926025 Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate CAS No. 65212-19-3

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate

Cat. No.: B13926025
CAS No.: 65212-19-3
M. Wt: 240.21 g/mol
InChI Key: VDCCQCMRKQBMRS-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C11H12O6. It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate typically involves the esterification of 5-hydroxy-3-methoxyphthalic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
  • Dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate
  • Dimethyl 3-hydroxy-4-methoxybenzene-1,2-dicarboxylate

Uniqueness

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

65212-19-3

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-15-8-5-6(12)4-7(10(13)16-2)9(8)11(14)17-3/h4-5,12H,1-3H3

InChI Key

VDCCQCMRKQBMRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O

Origin of Product

United States

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